N-(2-chloroethyl)-N-methylmethanesulfonamide
Overview
Description
N-(2-Chloroethyl)-N-methylmethanesulfonamide (also known as MESNA) is a widely used chemical compound in scientific research. It is a derivative of sulfonamide, a type of medication used to treat bacterial infections. MESNA is used in laboratory experiments as a reagent and as a scavenger for toxic compounds. It has a wide range of applications in scientific research, including as an antioxidant, a reducing agent, an anticoagulant, and a chelating agent.
Scientific Research Applications
Synthetic Approaches and Derivatives : Research on derivatives of N-(2-chloroethyl)-N-methylmethanesulfonamide has led to the development of new compounds with potential applications in various fields. For instance, the synthesis of phenylmethanesulfonamide derivatives, based on phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrates the high reactivity and potential utility of these compounds in organic synthesis, particularly in alkylation reactions involving toluene, anisole, thiophene, and 2-chlorothiophene (Aizina et al., 2012).
Crystal Structure Analysis : The crystal structure of N-methylmethanesulfonamide, a related compound, provides insights into its molecular conformation at low temperatures. Understanding such structures is crucial for designing more efficient and selective synthetic routes in pharmaceutical and material sciences (Higgs et al., 2002).
Structural and Vibrational Properties : The study of 2-chloroethyl(methylsulfonyl)methanesulfonate, closely related to N-(2-chloroethyl)-N-methylmethanesulfonamide, explores its structural, vibrational, and biological activities. Such research is pivotal for understanding the physical properties and potential biological applications of these compounds (Galván et al., 2018).
Catalysis and Synthetic Applications : The palladium-catalyzed arylation of sulfonamide-stabilized enolates, including compounds similar to N-(2-chloroethyl)-N-methylmethanesulfonamide, is a significant advancement in organic synthesis, offering efficient pathways to sulfonamide derivatives with potential applications in drug development and materials science (Zeevaart et al., 2005).
Chemoselective N-Acylation : The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the potential for chemoselective N-acylation reactions. This research is crucial for the synthesis of complex molecules in a more selective and efficient manner, which is highly relevant in pharmaceutical chemistry (Kondo et al., 2000).
Mechanism of Action
Target of Action
The primary targets of N-(2-chloroethyl)-N-methylmethanesulfonamide are cancer cells, particularly those in brain tumors or leukemia . The compound is very toxic in nature and is used in critical cases .
Mode of Action
N-(2-chloroethyl)-N-methylmethanesulfonamide interacts with its targets through a mechanism that involves the release of nitric oxide (NO) . The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites .
Biochemical Pathways
The action of N-(2-chloroethyl)-N-methylmethanesulfonamide affects several biochemical pathways. The compound’s interaction with its targets leads to the production of DNA adducts and various other metabolites . These changes can disrupt normal cellular processes and lead to cell death, particularly in cancer cells .
Pharmacokinetics
Similar compounds, such as the nitrogen mustard bioreductive drug 5-[n,n-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (sn 23862), have been found to have a biological half-life of less than 1 minute . This suggests that N-(2-chloroethyl)-N-methylmethanesulfonamide may also be rapidly metabolized and excreted.
Result of Action
The result of N-(2-chloroethyl)-N-methylmethanesulfonamide’s action is the inhibition of cancer cell growth. The compound’s interaction with its targets and the subsequent changes in biochemical pathways lead to the production of DNA adducts and other metabolites, which can disrupt normal cellular processes and lead to cell death . Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions .
Action Environment
The action of N-(2-chloroethyl)-N-methylmethanesulfonamide can be influenced by environmental factors. For example, the compound has been found to be quite efficient even under hypoxic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the oxygen levels in the environment.
properties
IUPAC Name |
N-(2-chloroethyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-6(4-3-5)9(2,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXNNNSOVWLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-N-methylmethanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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